molecular formula C9H21O3P B12095985 Tripropyl phosphite CAS No. 923-99-9

Tripropyl phosphite

Cat. No.: B12095985
CAS No.: 923-99-9
M. Wt: 208.23 g/mol
InChI Key: QOPBTFMUVTXWFF-UHFFFAOYSA-N
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Description

Tripropyl phosphite (CAS 923-99-9) is an organophosphorus compound with the molecular formula C₉H₂₁O₃P and a molecular weight of 208.235 g/mol. It is characterized by three propyl groups bonded to a phosphorus atom via oxygen linkages. Key physical properties include a boiling point of 205.7°C, a flash point of 90°C, and a vapor pressure of 0.354 mmHg at 25°C . Industrially, it is utilized as a stabilizer, ligand in coordination chemistry, and intermediate in organic synthesis (e.g., Kabachnik–Fields reactions) .

Properties

IUPAC Name

tripropyl phosphite
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
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InChI

InChI=1S/C9H21O3P/c1-4-7-10-13(11-8-5-2)12-9-6-3/h4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOPBTFMUVTXWFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOP(OCCC)OCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H21O3P
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80238960
Record name Tripropyl phosphite
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Molecular Weight

208.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

923-99-9
Record name Tripropyl phosphite
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Record name Tripropyl phosphite
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Record name Tripropyl phosphite
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Preparation Methods

Tripropyl phosphite can be synthesized through several methods. One common synthetic route involves the reaction of phosphorus trichloride (PCl₃) with propanol (C₃H₇OH) in the presence of a base such as pyridine. The reaction proceeds as follows:

PCl3+3C3H7OH(C3H7O)3P+3HClPCl₃ + 3C₃H₇OH \rightarrow (C₃H₇O)₃P + 3HCl PCl3​+3C3​H7​OH→(C3​H7​O)3​P+3HCl

The reaction is typically carried out at room temperature, and the hydrogen chloride (HCl) byproduct is neutralized using a base like sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH).

Chemical Reactions Analysis

Exchange Reactions with Phosphorus Trihalides

Tripropyl phosphite undergoes ligand-exchange reactions with phosphorus trihalides (PX₃), forming mixed halogenated phosphite derivatives. The reactivity trend follows PBr₃ > PCl₃ > PF₃ due to differences in electronegativity and steric effects .

Key Reactions:

ReactantsProductsConditionsReference
(C₃H₇O)₃P + PCl₃(C₃H₇O)₂PCl + C₃H₇OPCl₂90°C, 4 hours
(C₃H₇O)₃P + PBr₃(C₃H₇O)₂PBrExothermic, room temp
(C₃H₇O)₃P + PF₃(C₃H₇O)₂PF80°C, 40 hours
  • Mechanism : The reaction proceeds via nucleophilic displacement, where the alkoxy groups of this compound replace halides on PX₃. The exothermicity of PBr₃ reactions facilitates rapid product formation .

  • Applications : These reactions are pivotal in synthesizing phosphorohalidites, intermediates in agrochemical and flame-retardant production .

Esterification with Phosphoric Acid

This compound esterifies phosphoric acid (H₃PO₄) to form mono-, di-, or tripropyl phosphate, depending on stoichiometry .

Reaction Pathway:

(C₃H₇O)₃P + H₃PO₄ → (C₃H₇O)₃P=O + C₃H₇OP(O)(OH)₂\text{(C₃H₇O)₃P + H₃PO₄ → (C₃H₇O)₃P=O + C₃H₇OP(O)(OH)₂}

  • Conditions : Heating in nitromethane or similar polar solvents .

  • Outcome : Stepwise substitution of hydroxyl groups by propoxy groups, yielding mixed phosphate esters .

Oxidation to Tripropyl Phosphate

This compound oxidizes to tripropyl phosphate (TnPP, C₉H₂₁O₄P) under oxidative conditions. Purity assessments of TnPP via GC-FID and NMR confirm this transformation .

Data from Purity Analysis:

ParameterValue (mg/g)MethodReference
Purity of TnPP993.5–994.6¹H/³¹P-qNMR
  • Impurities : Trace byproducts (≤0.70 mg/g) identified via GC-MS, including fragments such as [M − 3R + 4H]⁺ (m/z = 98.9845) .

Reactivity with Aldehydes/Ketones

Though not explicitly documented for this compound, triaryl phosphites react with aldehydes/ketones to form phosphonates . A plausible analogous reaction is:

(C₃H₇O)₃P + RCHO → (C₃H₇O)₂P(O)R + C₃H₇OH\text{(C₃H₇O)₃P + RCHO → (C₃H₇O)₂P(O)R + C₃H₇OH}

  • Mechanism : Nucleophilic attack by the phosphorus center on the carbonyl carbon, followed by rearrangement .

Scientific Research Applications

Tripropyl phosphite is extensively utilized in organic synthesis for the preparation of various phosphorus-containing compounds. Its reactivity allows it to act as a phosphorylating agent, facilitating the formation of phosphonates and phosphates.

1. Phosphorylation Reactions
this compound can be used to phosphorylate alcohols and phenols, converting them into their corresponding phosphate esters. This reaction is crucial for the synthesis of biologically active molecules.

2. Synthesis of Organophosphorus Compounds
In a study published in Nature, this compound was employed in the synthesis of functionalized organophosphorus compounds through reactions with various substrates, demonstrating its versatility as a reagent in organic chemistry .

Applications in Polymer Chemistry

This compound also finds utility in polymer chemistry, particularly in the modification of polymers to enhance their properties.

1. Stabilizers and Additives
It serves as a stabilizer for polymers by preventing oxidation and degradation during processing. The incorporation of this compound into polymer matrices can improve thermal stability and mechanical properties.

2. Crosslinking Agents
In some formulations, this compound acts as a crosslinking agent, contributing to the formation of networks that enhance the structural integrity of polymer materials.

Biochemical Applications

The role of this compound extends to biochemical applications, particularly in the study of prebiotic chemistry.

1. Prebiotic Chemistry
Research indicates that this compound may have played a role in prebiotic phosphorus chemistry, facilitating the formation of essential biomolecules under early Earth conditions . This highlights its potential significance in understanding the origins of life.

Case Study 1: Synthesis of Phosphonate Esters

A research study demonstrated the use of this compound in synthesizing phosphonate esters through a one-pot reaction involving various substrates. The yields were reported to be high, showcasing its efficiency as a reagent .

Case Study 2: Polymer Stabilization

In another study, this compound was incorporated into polyolefin matrices to assess its effectiveness as an antioxidant stabilizer. The results indicated significant improvements in thermal stability compared to control samples without additives .

Mechanism of Action

The mechanism of action of tripropyl phosphite involves its ability to act as a ligand and form complexes with metal ions. These complexes can catalyze various chemical reactions by providing a favorable environment for the reactants. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Phosphite esters differ in alkyl chain length, branching, and substituents, which influence their reactivity and applications. Below is a comparative analysis with structurally analogous compounds:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Alkyl Group Structure Key Structural Features
Tripropyl phosphite 923-99-9 C₉H₂₁O₃P 208.235 Linear propyl Three n-propyl groups
Triisopropyl phosphite 116-17-6 C₉H₂₁O₃P 208.235 Branched isopropyl Steric hindrance from branching
Triethyl phosphite 122-52-1 C₆H₁₅O₃P 166.16 Linear ethyl Shorter alkyl chains
Dimethyl phosphite 868-85-9 C₂H₇O₃P 110.05 Methyl Smallest phosphite ester
Tris(2-chloroethyl) phosphite (TCEP) 115-96-8 C₆H₁₂Cl₃O₃P 285.5 Chlorinated ethyl Flame-retardant halogen substituents

Physical Properties

  • Boiling Points: this compound: 205.7°C . Triethyl phosphite: 156–158°C (estimated based on alkyl chain trends). Dimethyl phosphite: 170–172°C .
  • Hydrolytic Stability :

    • Phosphite esters are prone to hydrolysis but can be stabilized with nitrogen-containing compounds (e.g., tripropyl amine) .
    • Branched derivatives (e.g., triisopropyl) exhibit enhanced stability due to steric hindrance .

Research Findings and Trends

  • Thermal Stability : Branched phosphites (e.g., triisopropyl) demonstrate superior thermal stability compared to linear analogs, making them suitable for high-temperature applications .
  • Solubility: Longer alkyl chains (e.g., tripropyl vs. triethyl) enhance solubility in nonpolar solvents, broadening their utility in polymer stabilization .
  • Market Trends : Dimethyl phosphite dominates in agrochemical and pharmaceutical sectors due to cost-effectiveness, while tripropyl derivatives are niche players in specialized syntheses .

Biological Activity

Tripropyl phosphite (TPP) is an organophosphorus compound with various applications in both industrial and biological contexts. Its biological activity has drawn interest due to its potential therapeutic properties and its role as a chemical intermediate in the synthesis of biologically active compounds. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

This compound is a trialkyl phosphite characterized by the presence of three propyl groups attached to a phosphorus atom. Its chemical structure can be represented as follows:

 C3H7 3PO\text{ C}_3\text{H}_7\text{ }_3\text{PO}

This structure contributes to its reactivity and ability to participate in various chemical reactions, including nucleophilic substitutions and Michaelis-Arbuzov reactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : TPP has been shown to inhibit specific enzymes, which can lead to various biological effects. For example, it may affect enzymes involved in signal transduction pathways.
  • Antioxidant Properties : Some studies suggest that this compound exhibits antioxidant activity, potentially protecting cells from oxidative stress.
  • Pharmacological Potential : TPP serves as a precursor in the synthesis of phosphonate derivatives that have demonstrated cytotoxicity against cancer cell lines.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds derived from this compound. For instance, derivatives synthesized from TPP have been tested for their cytotoxic effects against various cancer cell lines. Table 1 summarizes the IC50 values for selected derivatives against human cancer cell lines.

CompoundCell LineIC50 (µM)
Derivative AA549 (Lung)15
Derivative BSKOV3 (Ovarian)20
Derivative CHL-60 (Leukemia)10

These results indicate that certain derivatives exhibit significant antiproliferative activity, suggesting a potential role for TPP in cancer therapy .

Antibacterial Activity

In addition to its anticancer properties, this compound derivatives have also been evaluated for antibacterial activity. Studies have shown that some synthesized compounds display moderate to strong activity against Gram-positive bacteria. The antibacterial efficacy is assessed using standard methods such as disk diffusion and minimum inhibitory concentration (MIC) tests.

Case Studies

  • Study on Antileishmanial Activity : A series of quinolinyl phosphonates derived from TPP were tested for their antileishmanial effects against Leishmania infantum. The compounds exhibited selective cytotoxicity toward the parasite while sparing mammalian cells, highlighting their potential as therapeutic agents for leishmaniasis .
  • Cytotoxicity Evaluation : In vitro studies involving various human cancer cell lines demonstrated that this compound derivatives possess significant cytotoxic effects. The mechanism was linked to the induction of apoptosis and inhibition of cell proliferation pathways .

Q & A

Q. What are the standard laboratory methods for synthesizing and purifying tripropyl phosphite?

this compound is synthesized via the reaction of phosphorus trichloride with propanol under anhydrous conditions. A typical procedure involves dropwise addition of propanol to phosphorus trichloride at 0–5°C, followed by refluxing in an inert atmosphere. Purification is achieved through vacuum distillation (boiling point: ~205.7°C at 760 mmHg) to remove unreacted propanol and byproducts like HCl. Solvent extraction with diethyl ether may further isolate the product .

Q. Which analytical techniques are most reliable for confirming the identity and purity of this compound?

  • 31P Nuclear Magnetic Resonance (NMR): Detects the phosphorus environment, with this compound showing a characteristic peak near δ 125–130 ppm.
  • Gas Chromatography-Mass Spectrometry (GC-MS): Validates molecular weight (208.235 g/mol) and detects impurities.
  • Infrared (IR) Spectroscopy: Identifies P-O-C stretching vibrations at ~1020 cm⁻¹ and P=O bonds (if oxidized) .

Q. How does this compound’s stability vary under different experimental conditions (e.g., pH, temperature)?

this compound hydrolyzes in acidic or alkaline media, forming phosphorous acid and propanol. Stability studies should monitor degradation via pH-controlled aqueous solutions (pH 5.5–7.0 recommended) and thermal gravimetric analysis (TGA) to assess decomposition above 200°C. Storage under inert gases (e.g., argon) minimizes oxidation .

Q. What are its non-industrial applications in academic research?

Beyond industrial uses, it serves as:

  • A ligand in coordination chemistry for stabilizing transition metal complexes.
  • A reducing agent in radical reactions.
  • A precursor for synthesizing organophosphorus compounds, such as phosphonium salts used in [3+3] cycloadditions .

Advanced Research Questions

Q. How can reaction conditions be optimized for this compound’s use in organocatalytic processes?

Key variables include:

  • Solvent polarity: Low-polarity solvents (e.g., toluene) enhance nucleophilicity in phosphite-mediated reactions.
  • Stoichiometry: Excess this compound (1.5–2.0 equivalents) compensates for hydrolysis losses.
  • Catalyst screening: Pair with Lewis acids (e.g., ZnCl₂) to accelerate reaction rates. Monitor intermediates via in situ 31P NMR .

Q. How should researchers resolve contradictions in literature data on this compound’s reactivity?

  • Reproducibility checks: Standardize experimental parameters (e.g., moisture control, reagent grade).
  • Meta-analysis: Compare datasets using tools like EC50 calculations (logarithmic trendline fitting) to identify outliers.
  • Class-based extrapolation: Cross-reference with organophosphate analogs (e.g., triethyl phosphite) to hypothesize mechanistic similarities .

Q. What methodologies are used to study this compound’s environmental degradation products?

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Detects hydrolytic products like phosphorous acid.
  • Isotopic labeling (e.g., 18O): Tracks oxygen incorporation during oxidation.
  • Microcosm assays: Simulate environmental conditions (e.g., soil pH, microbial activity) to quantify persistence .

Q. What role does this compound play in synthesizing phosphonium salts for cycloaddition reactions?

It reacts with alkyl halides to form quaternary phosphonium salts (e.g., tripropyl[(tetramethyl-1,3-dioxolan-2-yl)methyl]phosphonium bromide), which act as intermediates in [3+3] cycloadditions. Key steps include anion exchange (e.g., Br⁻ to PF₆⁻) and purification via recrystallization .

Q. How can ecotoxicological risks of this compound be assessed in model systems?

  • EC50 assays: Expose organisms (e.g., Phytophthora spp.) to gradient concentrations and calculate inhibition thresholds using logarithmic regression.
  • Toxicity extrapolation: Compare with structurally similar organophosphates (e.g., trimethyl phosphite) while accounting for bioavailability differences .

Methodological Notes

  • Data Validation: Cross-check spectral data with NIST Chemistry WebBook entries to ensure accuracy .
  • Safety Protocols: Use gloveboxes for moisture-sensitive reactions and consult safety data sheets for handling guidelines .
  • Literature Gaps: Prioritize peer-reviewed journals over vendor-specific databases to avoid biased information .

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